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Compound of Interest

Compound Name: CDD3506

Cat. No.: B15573931

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3506, chemically identified as 1-trityl-1H-imidazol-4-amine, is a small molecule inhibitor of
the cytochrome P450 (CYP) enzyme superfamily. This document provides a comprehensive
overview of its chemical structure, and known properties. Due to the limited availability of public
data, this guide focuses on the foundational chemical information and the general
methodologies relevant to its classification as a CYP inhibitor.

Chemical Structure and Properties

CDD3506 is an imidazole derivative characterized by the presence of a bulky trityl
(triphenylmethyl) group attached to one of the nitrogen atoms of the imidazole ring, and an
amine group at the 4-position.

Table 1: Chemical and Physical Properties of CDD3506
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Property Value Source

1-(triphenylmethyl)-1H-
IUPAC Name ) ( pheny ] v N/A
imidazol-4-amine

CDD-3506, 1-trityl-1H-
Synonyms o ) N/A
imidazol-4-amine

Molecular Formula C22H19Ns [1]
Molecular Weight 325.41 g/mol [1]
CAS Number 197913-15-8 [1]

Note: Solubility and other physical properties are not readily available in public literature.

Biological Activity: Cytochrome P450 Inhibition

CDD3506 is classified as an inhibitor of cytochrome P450 enzymes. The CYP superfamily
plays a crucial role in the metabolism of a vast array of endogenous and exogenous
compounds, including a majority of clinically used drugs. Inhibition of these enzymes can lead
to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of
co-administered therapeutic agents.

While CDD3506 is identified as a CYP inhibitor, specific quantitative data regarding its potency
(e.g., ICso or Ki values) against various CYP isoforms are not available in the public domain.
Such data is critical for determining the compound's selectivity and potential for clinical
applications or as a research tool.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of CDD3506 are not
publicly available. However, this section outlines the general methodologies that would be
employed for its characterization.

General Synthesis of 1-substituted-4-aminoimidazoles

The synthesis of compounds structurally related to CDD3506 typically involves a multi-step
process. A generalized workflow is presented below.
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General Synthesis Workflow for 1-substituted-4-aminoimidazoles
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Protection of Imidazole Nitrogen
(e.g., with Trityl Chloride)
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Y
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(e.g., Catalytic Hydrogenation)

tep 3

Purification and Characterization

Click to download full resolution via product page
Caption: A generalized synthetic route for 1-substituted-4-aminoimidazoles.
Protocol:

» Protection of the Imidazole Nitrogen: The starting imidazole derivative (e.g., 4-nitroimidazole)
is reacted with a protecting group agent, such as trityl chloride, in the presence of a base
(e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or DMF).
The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

e Reduction of the Nitro Group: The protected nitroimidazole is then subjected to a reduction
reaction to convert the nitro group to an amine. A common method is catalytic hydrogenation
using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
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 Purification and Characterization: The final product, 1-trityl-1H-imidazol-4-amine (CDD3506),
is purified using techniques such as column chromatography or recrystallization. The
structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

Cytochrome P450 Inhibition Assay (General Protocol)

To determine the inhibitory potential of CDD3506 against specific CYP isoforms, a well-
established in vitro assay using human liver microsomes or recombinant CYP enzymes is
typically performed.
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Workflow for CYP Inhibition IC50 Determination

Prepare Reagents:
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- CYP Isoform-Specific Substrate
- NADPH Regenerating System
- CDD3506 (Test Inhibitor)

!
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!
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!

Terminate Reaction:
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!
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Data Analysis:
Calculate % Inhibition and IC50 Value
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Caption: A standard workflow for determining the IC50 of a CYP inhibitor.

Protocol:
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Reagent Preparation: Solutions of human liver microsomes (or recombinant CYP isoforms),
a specific probe substrate for the isoform of interest, an NADPH regenerating system (to
initiate the enzymatic reaction), and a series of dilutions of CDD3506 are prepared in a
suitable buffer (e.g., phosphate buffer, pH 7.4).

Incubation: The microsomes (or recombinant enzymes) and the probe substrate are pre-
incubated with the different concentrations of CDD3506.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the NADPH
regenerating system. The mixture is incubated at 37°C for a specified time.

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as
acetonitrile, which also serves to precipitate the proteins.

Analysis: The samples are then centrifuged, and the supernatant is analyzed by a sensitive
analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS),
to quantify the formation of the specific metabolite of the probe substrate.

Data Analysis: The rate of metabolite formation in the presence of CDD3506 is compared to
the control (vehicle-only) incubations. The percentage of inhibition for each concentration of
CDD3506 is calculated, and the data are plotted to determine the ICso value (the
concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathways

The inhibition of cytochrome P450 enzymes by CDD3506 can impact numerous signaling
pathways involved in both xenobiotic and endogenous metabolism. The general mechanism of
CYP-mediated metabolism is a critical component of these pathways.
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Simplified Cytochrome P450 Catalytic Cycle
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Caption: The catalytic cycle of cytochrome P450 and potential points of inhibition.
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Inhibition by a compound like CDD3506 can occur at various stages of this cycle, most
commonly through competitive binding to the active site of the enzyme, preventing the
substrate from binding. This disruption can have downstream effects on pathways that rely on
the products of CYP-mediated reactions, such as steroid hormone synthesis and bile acid
metabolism.

Conclusion

CDD3506 (1-trityl-1H-imidazol-4-amine) is a known inhibitor of cytochrome P450 enzymes.
While its fundamental chemical properties are established, a detailed public profile of its
biological activity, including its potency and selectivity against specific CYP isoforms, is lacking.
The experimental protocols and signaling pathway diagrams provided in this guide are based
on established methodologies in the field of drug metabolism and are intended to provide a
framework for the potential evaluation and understanding of this compound. Further research is
required to fully elucidate the specific biochemical and pharmacological properties of
CDD3506.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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